![molecular formula C21H20N4OS B2369209 N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 300557-83-9](/img/structure/B2369209.png)
N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide” is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives involve aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Applications De Recherche Scientifique
Positive Inotropic Activity Evaluation
A study synthesized a series of compounds related to the chemical structure of interest and evaluated their positive inotropic activity. This was measured by the left atrium stroke volume on isolated rabbit heart preparations. The compounds showed favorable in vitro activity compared to the standard drug, milrinone, indicating potential applications in the development of heart failure treatments (Wu et al., 2012). Another study found similar compounds to exhibit potent inotropic effects, suggesting these molecules' utility in cardiovascular research (Zhang et al., 2008).
Molecular Rearrangements and Structural Analysis
Research into the molecular structures and rearrangements of triazoloquinazolinium betaines has contributed to the understanding of chemical reactivity and stability. This work, involving X-ray crystallography, sheds light on potential applications in materials science and molecular engineering (Crabb et al., 1999).
Antimicrobial and Anticancer Activity
Compounds within this chemical family have been synthesized and tested for their antimicrobial activities. Some demonstrated significant activity towards both gram-negative and gram-positive bacteria, highlighting their potential as templates for developing new antimicrobial agents (Yurttaş et al., 2020). Additionally, novel urea derivatives derived from 1,2,4-triazolo[4,3-a]quinoline were synthesized and showed anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer therapy (Reddy et al., 2015).
Synthesis Techniques and Applications
Research has also focused on innovative synthesis techniques, such as the diversified synthesis of acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions. These methodologies provide rapid access to complex fused tricyclic scaffolds, important for pharmaceutical development and material science (An et al., 2017).
Mécanisme D'action
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Orientations Futures
Triazoles have been found to have a wide range of biological activities and are commonly used in medicinal chemistry . Therefore, the future directions for “N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide” could involve further exploration of its potential biological activities and therapeutic applications.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-13-8-9-14(2)17(10-13)22-20(26)12-27-21-24-23-19-11-15(3)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXPXPJFZKILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
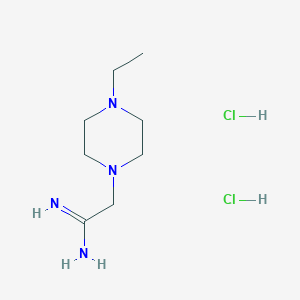
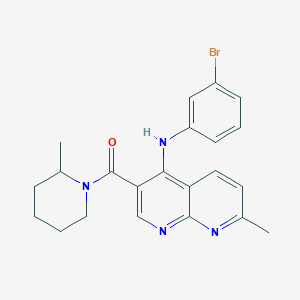
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
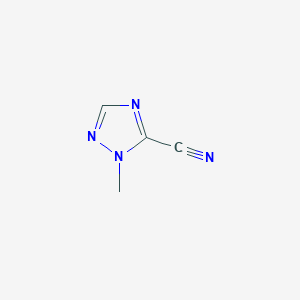
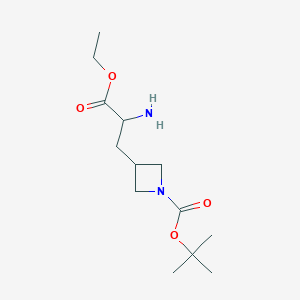

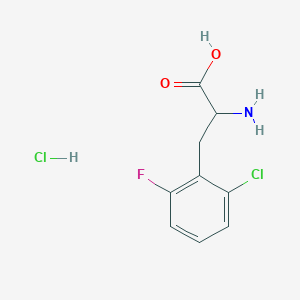
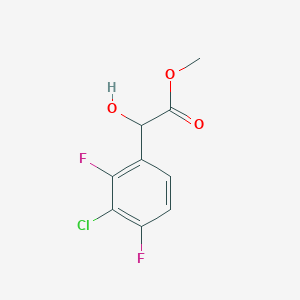
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

